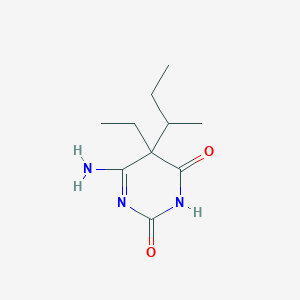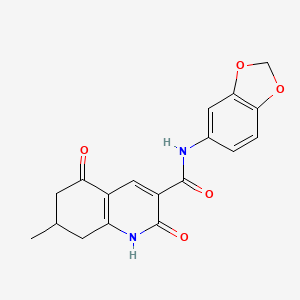![molecular formula C19H22N2O2S B5339356 N-[2-(butanoylamino)phenyl]-2-(ethylsulfanyl)benzamide](/img/structure/B5339356.png)
N-[2-(butanoylamino)phenyl]-2-(ethylsulfanyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(butanoylamino)phenyl]-2-(ethylsulfanyl)benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their wide range of applications in pharmaceuticals, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(butanoylamino)phenyl]-2-(ethylsulfanyl)benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation has been reported as an efficient method . This method offers a green, rapid, and high-yielding pathway for the preparation of benzamide derivatives.
Industrial Production Methods
In industrial settings, the production of benzamides often involves the use of activated amides, organometallic reagents, or transition metal catalysts. For example, the direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions has been reported . This method utilizes lithium diisopropylamide (LDA) as a base to promote the reaction, resulting in the efficient synthesis of α-sulfenylated ketones.
化学反应分析
Types of Reactions
N-[2-(butanoylamino)phenyl]-2-(ethylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzamide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzamides.
科学研究应用
N-[2-(butanoylamino)phenyl]-2-(ethylsulfanyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-[2-(butanoylamino)phenyl]-2-(ethylsulfanyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, benzamides are known to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . The ethylsulfanyl group may also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Uniqueness
N-[2-(butanoylamino)phenyl]-2-(ethylsulfanyl)benzamide is unique due to the presence of both butanoylamino and ethylsulfanyl groups. These functional groups confer specific chemical properties, such as increased lipophilicity and potential for unique interactions with biological targets. This makes the compound distinct from other benzamides, which may lack these functional groups.
属性
IUPAC Name |
N-[2-(butanoylamino)phenyl]-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-3-9-18(22)20-15-11-6-7-12-16(15)21-19(23)14-10-5-8-13-17(14)24-4-2/h5-8,10-13H,3-4,9H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSRLWOHAXELLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2SCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide](/img/structure/B5339281.png)
![4-{4-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5339285.png)
![4-phenyl-N-[4-(4-pyridinylmethyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5339288.png)
![N-[(2-azocan-1-ylpyridin-3-yl)methyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B5339299.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5339305.png)
![8-[2-(1H-pyrrol-1-yl)pentanoyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5339309.png)
![7-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5339317.png)

![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5339332.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-amine](/img/structure/B5339338.png)

![2-[[5-(4-Bromo-2-methylphenyl)furan-2-yl]methylamino]ethanol;hydrochloride](/img/structure/B5339364.png)
![2-(2-furyl)-7-methyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5339365.png)
![1-{4-[2-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)-2-oxoethoxy]phenyl}ethanone](/img/structure/B5339376.png)
